molecular formula C8H6BrF3 B1273066 2-Bromo-5-methylbenzotrifluoride CAS No. 261952-20-9

2-Bromo-5-methylbenzotrifluoride

Cat. No.: B1273066
CAS No.: 261952-20-9
M. Wt: 239.03 g/mol
InChI Key: WXXDBPIOFOYRLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylbenzotrifluoride typically involves the bromination of 5-methylbenzotrifluoride. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.

    Oxidation: Products include 2-bromo-5-trifluoromethylbenzoic acid or 2-bromo-5-trifluoromethylbenzaldehyde.

    Reduction: The major product is 5-methylbenzotrifluoride.

Scientific Research Applications

2-Bromo-5-methylbenzotrifluoride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of potential drug candidates and medicinal chemistry research.

    Industry: It is used in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylbenzotrifluoride involves its reactivity as a brominated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzotrifluoride
  • 2-Bromo-5-chlorobenzotrifluoride
  • 2-Bromo-5-iodobenzotrifluoride

Uniqueness

2-Bromo-5-methylbenzotrifluoride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and stability compared to other similar compounds. The methyl group also provides additional sites for chemical modification, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-bromo-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXDBPIOFOYRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381397
Record name 2-bromo-5-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-20-9
Record name 2-bromo-5-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261952-20-9
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